Cas no 2171682-87-2 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid is a protected amino acid derivative featuring both Fmoc (9-fluorenylmethoxycarbonyl) and isopropoxyethylcarbamoyl groups. Its key advantages include enhanced solubility in organic solvents due to the isopropoxyethyl moiety, making it suitable for peptide synthesis applications. The Fmoc group provides orthogonal protection for the amine functionality, allowing selective deprotection under mild basic conditions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where its stability and compatibility with standard coupling reagents ensure efficient incorporation into peptide chains. The carboxylic acid terminus enables further functionalization, offering versatility in synthetic strategies. Its design balances reactivity and steric protection, minimizing side reactions during complex peptide assembly.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid structure
2171682-87-2 structure
Product Name:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid
CAS No:2171682-87-2
MF:C24H28N2O6
MW:440.488926887512
CID:6050566
PubChem ID:165502587
Update Time:2025-06-08

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid
    • 2171682-87-2
    • EN300-1488265
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
    • Inchi: 1S/C24H28N2O6/c1-15(2)31-12-11-25-23(29)21(13-22(27)28)26-24(30)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,29)(H,26,30)(H,27,28)
    • InChI Key: IMMSZJWYOSBBJX-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(NCCOC(C)C)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 440.19473662g/mol
  • Monoisotopic Mass: 440.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 632
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 114Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488265-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
1g
$0.0 2023-06-06
Enamine
EN300-1488265-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1488265-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1488265-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1488265-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1488265-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488265-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488265-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488265-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[2-(propan-2-yloxy)ethyl]carbamoyl}propanoic acid
2171682-87-2
10000mg
$14487.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid Related Literature

Additional information on 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid

Introduction to 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid (CAS No. 2171682-87-2)

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid (CAS No. 2171682-87-2) is a complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, often referred to by its systematic name, is a derivative of fluorene and propanoic acid, featuring multiple functional groups that contribute to its unique chemical properties and potential biological activities.

The structure of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid includes an amino group protected by a fluorenylmethoxycarbonyl (Fmoc) moiety, an ester group derived from propanoic acid, and a carbamate group attached to an isopropoxyethyl chain. These functional groups collectively endow the compound with a high degree of structural complexity and versatility, making it a valuable tool in various research applications.

In recent years, the study of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid has been driven by its potential applications in drug discovery and development. The Fmoc protection group is widely used in solid-phase peptide synthesis (SPPS) to prevent premature reactions and ensure the correct sequence of amino acids. The presence of this group in the compound suggests its utility in the synthesis of complex peptides and peptidomimetics.

The carbamate group in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid is particularly noteworthy for its ability to form stable amide bonds with amino groups. This property makes the compound an excellent candidate for the design of prodrugs, which are biologically inactive compounds that are converted into active drugs through metabolic processes in the body. Prodrugs can enhance the solubility, stability, and bioavailability of therapeutic agents, thereby improving their efficacy and reducing side effects.

The isopropoxyethyl chain in 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid adds hydrophobicity to the molecule, which can influence its partitioning behavior between aqueous and lipid phases. This characteristic is crucial for optimizing the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). The hydrophobicity can also affect the compound's ability to cross cell membranes and interact with specific cellular targets.

Recent research has explored the use of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid in the development of novel therapeutic agents for various diseases. For instance, studies have shown that compounds with similar structures exhibit potent anti-inflammatory and anti-cancer activities. The Fmoc protection group can be selectively removed under mild conditions, allowing for controlled release of active molecules at specific sites within the body.

In addition to its potential therapeutic applications, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid has been used as a building block in supramolecular chemistry. Supramolecular assemblies formed from this compound can exhibit unique properties such as self-healing, stimuli-responsiveness, and enhanced mechanical strength. These assemblies have potential applications in materials science, drug delivery systems, and nanotechnology.

The synthesis of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid typically involves several steps, including the protection of amino groups with Fmoc chloride, esterification with propanoic acid derivatives, and formation of carbamate linkages using isopropoxyethylamine. The purity and yield of the final product can be optimized through careful control of reaction conditions such as temperature, solvent choice, and catalyst selection.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{2-(propan-2-yloxy)ethylcarbamoyl}propanoic acid (CAS No. 2171682-87-2) is a versatile compound with significant potential in chemical biology and medicinal chemistry. Its unique structural features make it a valuable tool for peptide synthesis, prodrug design, and supramolecular assembly. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司